2-Chloro-5-nitroquinoline

Vue d'ensemble

Description

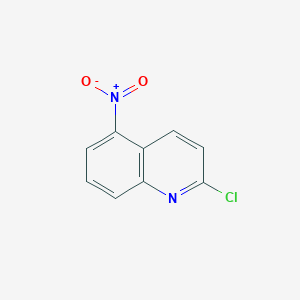

2-Chloro-5-nitroquinoline (CAS 13067-94-2) is a halogenated and nitrated heterocyclic compound derived from the quinoline scaffold. Its structure features a chlorine substituent at position 2 and a nitro group at position 5 of the fused benzene-pyridine ring system. This compound is widely utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to the reactivity of its nitro and chloro groups. Synthesis methods for this compound include nitration of 2-chloroquinoline under acidic conditions (19% yield) and hydrolysis in hydrochloric acid (82% yield for downstream products) . Its electron-withdrawing nitro group enhances electrophilic substitution reactivity, while the chloro group enables nucleophilic displacement reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-nitroquinoline typically involves the nitration of 2-chloroquinoline. This can be achieved by treating 2-chloroquinoline with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 5-position of the quinoline ring.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-5-nitroquinoline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.

Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

Substitution: Nucleophiles like amines, thiols, alkoxides; solvents like ethanol or dimethylformamide; elevated temperatures.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Reduction: 2-Chloro-5-aminoquinoline.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Oxidation: Higher oxidation state derivatives of the nitro group.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

2-Chloro-5-nitroquinoline can be synthesized through various methods, often involving the nitration of quinoline derivatives. The compound is characterized by its unique structure, which includes a chlorine atom and a nitro group attached to the quinoline ring. This structure contributes to its reactivity and potential applications as an intermediate in the synthesis of other biologically active compounds.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been studied as a potential agent against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria, suggesting its potential use in developing new antibiotics or antimicrobial agents .

Anticancer Research

The compound's structural features make it a candidate for anticancer drug development. Studies have indicated that derivatives of nitroquinolines can inhibit cancer cell proliferation. Specifically, modifications to the nitro group can enhance cytotoxicity against cancer cell lines .

Biodegradation Studies

In environmental microbiology, this compound has been investigated for its biodegradation potential. Certain bacterial strains, such as Cupriavidus sp. strain CNP-8, have been isolated for their ability to utilize this compound as a carbon source, indicating its potential for bioremediation of contaminated environments .

Pollution Mitigation

Given its stability and resistance to degradation, this compound is often found in industrial effluents. Its degradation by specific microbial strains presents a promising approach to mitigating pollution from chlorinated nitroaromatic compounds. The identification of genetic pathways involved in the degradation process enhances our understanding of bioremediation strategies .

Toxicological Studies

Toxicological assessments have revealed that compounds like this compound can pose risks to aquatic life due to their persistence in the environment. Understanding their toxicity profiles is crucial for regulatory frameworks aimed at controlling industrial discharges containing such compounds .

Case Study: Antimicrobial Efficacy

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The research involved synthesizing various derivatives and testing their efficacy through standard antimicrobial susceptibility tests .

Case Study: Biodegradation by Cupriavidus sp.

In another study, Cupriavidus sp. strain CNP-8 was isolated from pesticide-contaminated soil and shown to degrade this compound effectively. The maximum specific degradation rate was recorded at 21.2 ± 2.3 μM h−1 under optimized conditions, highlighting the strain's potential for bioremediation applications .

Mécanisme D'action

The mechanism of action of 2-Chloro-5-nitroquinoline involves its interaction with biological targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The chloro group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

The following compounds are structurally or functionally analogous to 2-Chloro-5-nitroquinoline, differing in substituent positions, ring systems, or functional groups.

Table 1: Key Properties of this compound and Analogues

Reactivity and Functional Group Interactions

- Electrophilic Substitution: The nitro group in this compound deactivates the ring, directing further substitutions to meta/para positions relative to itself. In contrast, 5-Chloro-8-nitroquinoline’s distant substituents may alter regioselectivity .

- Nucleophilic Displacement: The C2 chlorine in this compound is more reactive than in 5-Chloroquinoline due to the electron-withdrawing nitro group, facilitating SNAr reactions .

- Reduction Potential: The nitro group in this compound can be reduced to an amine, a pathway shared with 5-Nitroquinoline but absent in 5-Chloroquinoline .

Structural and Electronic Differences

- Ring Systems: 2-Chloro-5-nitropyridine lacks the fused benzene ring of quinoline derivatives, reducing aromatic stabilization and altering solubility .

- Positional Isomerism: 5-Chloro-8-nitroquinoline and this compound exhibit distinct electronic profiles due to substituent proximity; the former may display weaker intramolecular charge transfer.

Activité Biologique

2-Chloro-5-nitroquinoline (2C5NQ) is a compound of significant interest due to its biological activity, particularly in the context of microbial degradation and potential applications in pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with 2C5NQ, including its degradation by microorganisms, toxicological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its chlorinated and nitro-substituted quinoline structure, which contributes to its reactivity and biological interactions. The molecular formula is C9H6ClN2O2, with a molecular weight of approximately 212.6 g/mol. The presence of both electron-withdrawing (nitro) and electron-donating (chloro) groups influences its chemical behavior and interaction with biological systems.

Microbial Degradation

Microbial Utilization

Research has shown that certain bacterial strains can utilize 2C5NQ as a sole carbon and nitrogen source. For instance, Cupriavidus sp. strain CNP-8 has been identified as capable of degrading 2C5NQ, exhibiting significant growth when exposed to this compound. The degradation process involves several biochemical pathways, primarily catalyzed by nitroreductases which reduce the nitro group to less harmful amines .

Degradation Kinetics

The kinetics of 2C5NQ degradation have been modeled using the Gompertz equation, indicating that the degradation rate is concentration-dependent. For instance, strain CNP-8 was able to degrade 0.3 mM of 2C5NQ completely in 36 hours, with a maximum degradation rate observed at lower concentrations . This suggests that higher concentrations may inhibit microbial activity due to toxicity.

| Concentration (mM) | Time for Complete Degradation (hours) | Maximum Degradation Rate (μM/h) |

|---|---|---|

| 0.3 | 36 | 21.2 ± 2.3 |

| 0.4 | 42 | - |

| 0.5 | 54 | - |

| 0.6 | 90 | - |

Toxicological Profile

Health Impacts

The toxicological profile of chlorinated nitroaromatic compounds like 2C5NQ indicates potential health risks associated with exposure. Studies have demonstrated that compounds in this class can exhibit mutagenic properties and may pose risks for reproductive and developmental toxicity . While specific data on 2C5NQ's toxicity is limited, similar compounds have shown significant adverse effects in both animal models and human studies.

Case Studies

A review of case studies highlights instances where exposure to chlorinated nitro compounds has led to skin lesions and other health issues . The mechanisms underlying these toxic effects often involve oxidative stress and disruption of cellular processes.

Pharmacological Potential

Antimicrobial Activity

Preliminary studies suggest that compounds similar to 2C5NQ may possess antimicrobial properties. The structural characteristics that allow for microbial degradation also indicate potential as antimicrobial agents against resistant strains . Further research is needed to elucidate the specific mechanisms and efficacy of 2C5NQ against various pathogens.

Q & A

Q. [Basic] What synthetic methodologies are recommended for preparing high-purity 2-Chloro-5-nitroquinoline?

Answer:

The synthesis involves sequential nitration and chlorination of quinoline derivatives. Key steps include:

- Nitration: Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions. Monitor reaction progress via TLC .

- Chlorination: Employ POCl₃ or SOCl₂ under reflux. Ensure anhydrous conditions to maximize yield .

- Purification: Recrystallize from ethanol/water mixtures or use column chromatography (silica gel, hexane/ethyl acetate eluent). Validate purity via HPLC (>98%) and melting point analysis .

Q. [Advanced] How can conflicting literature reports on the electrophilic reactivity of this compound be systematically resolved?

Answer:

Address contradictions by:

Comparative Analysis: Replicate experiments under varying conditions (solvent polarity, temperature, catalysts) .

Statistical Validation: Apply ANOVA to assess significance of observed differences in reaction rates .

Mechanistic Probes: Use isotopic labeling (e.g., ¹⁵N or D) to track reaction pathways .

Computational Modeling: Perform DFT calculations to identify preferred transition states (e.g., B3LYP/6-31G*) .

Q. [Basic] What spectroscopic techniques are most effective for characterizing this compound?

Answer:

Q. [Advanced] What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

Answer:

- Ligand Design: Use Pd-based catalysts with bulky phosphine ligands (e.g., SPhos) to direct coupling at the 2-chloro position .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance electron-deficient site reactivity .

- Kinetic Studies: Conduct time-resolved UV-Vis spectroscopy to identify intermediate species .

Q. [Basic] How should researchers handle and store this compound to ensure stability?

Answer:

- Storage: Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and hydrolysis .

- Safety: Use fume hoods and PPE (gloves, goggles) due to potential mutagenicity (refer to SDS) .

Q. [Advanced] Can this compound serve as a precursor for novel heterocyclic scaffolds?

Answer:

Yes. Methodological approaches include:

- Cyclization Reactions: React with hydrazines to form pyrazolo[3,4-b]quinolines; optimize using microwave-assisted synthesis .

- C-H Activation: Employ Ru or Rh catalysts to construct fused rings (e.g., quinazolinones) .

- Validation: Characterize products via X-ray crystallography and HRMS .

Q. [Basic] What are the solubility properties of this compound in common solvents?

Answer:

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | >50 | Preferred for reactions |

| Ethanol | ~20 | Limited at RT |

| Water | <1 | Hydrolysis risk |

Q. [Advanced] How do steric and electronic effects influence the biological activity of this compound derivatives?

Answer:

- SAR Studies: Synthesize analogs with substituents at C-3/C-7 and test against bacterial/viral targets .

- Docking Simulations: Use AutoDock Vina to predict binding affinities to target proteins (e.g., DNA gyrase) .

- Data Correlation: Apply multivariate regression to link logP values with antimicrobial efficacy .

Q. [Basic] What analytical methods confirm the absence of nitro-group reduction byproducts?

Answer:

- HPLC-DAD: Monitor retention times and UV spectra (λ = 254 nm) .

- TLC Staining: Use ceric ammonium molybdate to detect amines (byproducts appear as yellow spots) .

Q. [Advanced] How can environmental degradation pathways of this compound be modeled?

Answer:

Propriétés

IUPAC Name |

2-chloro-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-9-5-4-6-7(11-9)2-1-3-8(6)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICVTJMDHNPPOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Cl)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60312772 | |

| Record name | 2-Chloro-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60312772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13067-94-2 | |

| Record name | 2-Chloro-5-nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13067-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-nitroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013067942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13067-94-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60312772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.